molecular formula C23H24F3N3O2S B4168513 6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B4168513
M. Wt: 463.5 g/mol
InChI Key: UBYCZKSSJZSTBP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O2S/c1-15-5-3-4-11-29(15)21(30)10-12-32-22-18(14-27)19(23(24,25)26)13-20(28-22)16-6-8-17(31-2)9-7-16/h6-9,13,15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYCZKSSJZSTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of the nicotinonitrile core, introduction of the trifluoromethyl group, and subsequent functionalization with the methoxyphenyl and piperidinyl groups. Common reagents used in these reactions include trifluoromethylating agents, nitrile precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-2-{[3-(2-methyl-1-piperidinyl)-3-oxopropyl]thio}-4-(trifluoromethyl)pyridine
  • 6-(4-methoxyphenyl)-2-{[3-(2-methyl-1-piperidinyl)-3-oxopropyl]thio}-4-(trifluoromethyl)benzene

Uniqueness

6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 2
6-(4-Methoxyphenyl)-2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

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